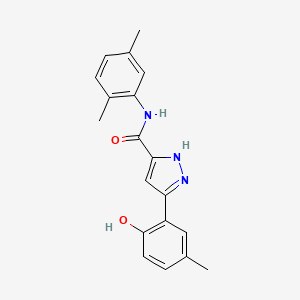
Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H17BrClNO2 and a molecular weight of 346.65 g/mol . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-azetidinecarboxylate with 4-bromo-2-chlorobenzyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation to form azetidinones or reduction to form azetidines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate is used in various scientific research fields:
Wirkmechanismus
The mechanism of action of tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological target being studied.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate can be compared to other similar compounds such as:
Tert-butyl 3-(4-bromo-2-fluorophenyl)azetidine-1-carboxylate: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
Tert-butyl 3-(4-bromo-2-methylphenyl)azetidine-1-carboxylate: The presence of a methyl group instead of a chlorine atom can influence the compound’s steric and electronic properties.
Tert-butyl 3-(4-bromo-2-nitrophenyl)azetidine-1-carboxylate: The nitro group can significantly alter the compound’s chemical behavior and its interactions with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C14H17BrClNO2 |
|---|---|
Molekulargewicht |
346.65 g/mol |
IUPAC-Name |
tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17BrClNO2/c1-14(2,3)19-13(18)17-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
LVAJGYWUGQHERI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14093971.png)
![1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093973.png)

![7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093976.png)
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093978.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093985.png)
![2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14093986.png)

![1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093996.png)
![[2-[(8R,9S,10S,11S,13R,14R,16R,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14094008.png)
![2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094013.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14094018.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094025.png)

